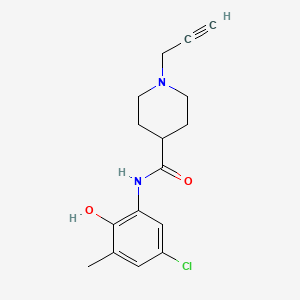
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and it has been shown to have similar effects on the brain.
Mechanism of Action
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can increase levels of GABA in the brain, which can help to reduce seizures and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which can help to reduce symptoms of depression and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is that it has been well-studied and has a well-understood mechanism of action. Additionally, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be effective in reducing symptoms of neurological disorders in preclinical studies.
One limitation of using N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is that it has not yet been approved for human use, so its safety and efficacy in humans are not yet fully understood. Additionally, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have side effects or interactions with other medications that need to be carefully studied.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is in developing new medications based on N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that can be used to treat neurological disorders. Additionally, further research is needed to fully understand the safety and efficacy of N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in humans, and to identify any potential side effects or interactions with other medications. Finally, more research is needed to fully understand the mechanisms of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and how it affects the brain.
Synthesis Methods
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multistep process, starting with the reaction of 5-chloro-2-hydroxy-3-methylbenzoic acid with propargyl bromide to form the propargyl ester. The propargyl ester is then reacted with piperidine-4-carboxamide to form N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Scientific Research Applications
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and depression. In preclinical studies, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can help to reduce seizures and other symptoms of neurological disorders.
properties
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-6-19-7-4-12(5-8-19)16(21)18-14-10-13(17)9-11(2)15(14)20/h1,9-10,12,20H,4-8H2,2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFURLVLFWNRILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C2CCN(CC2)CC#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


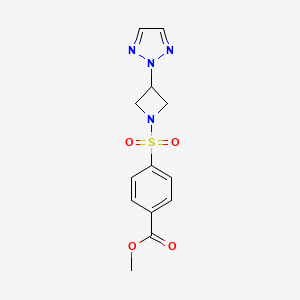
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2649582.png)
![Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649583.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2649585.png)
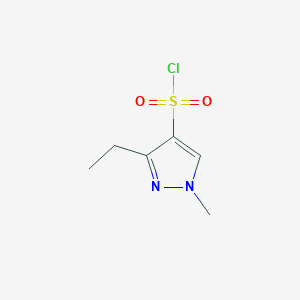
![Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2649588.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)
![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)
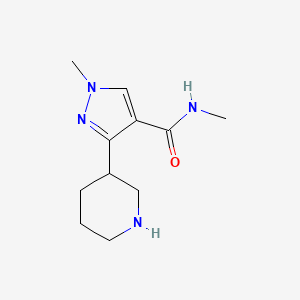
![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)
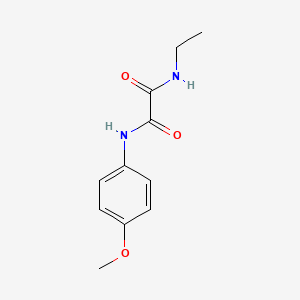
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)